
Cholestane-3beta,5alpha,6alpha-triol
Overview
Description
Cholestane-3beta,5alpha,6beta-triol (Triol) is an oxysterol derived from the oxidation of cholesterol. It is characterized by hydroxyl groups at positions 3β, 5α, and 6β on the sterol backbone . Triol is implicated in multiple pathological processes, including atherosclerosis, osteoporosis, and cancer. It is generated endogenously through enzymatic or non-enzymatic oxidation of cholesterol, particularly under oxidative stress conditions .
Preparation Methods
Cholestane-3beta,5alpha,6alpha-triol can be synthesized through the hydration of cholesterol-5,6-epoxides. The reaction involves the use of cholesterol-5,6-epoxide hydrolase, which catalyzes the stereoselective hydration of cholesterol-5alpha,6alpha-epoxide and cholesterol-5beta,6beta-epoxide to produce this compound . Industrial production methods often involve the extraction of this compound from natural sources, such as marine invertebrates, followed by purification processes .
Chemical Reactions Analysis
Cholestane-3beta,5alpha,6alpha-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include reactive oxygen species, lipoperoxidation agents, and cytochrome P450 enzymes . Major products formed from these reactions include oncosterone and other bioactive compounds such as dendrogenins .
Scientific Research Applications
Neuroprotective Properties
Cholestane-3β,5α,6α-triol has been identified as an endogenous neuroprotectant. Research indicates that it plays a crucial role in protecting neurons from injury caused by overstimulation of NMDA-type glutamate receptors, which is implicated in several neurodegenerative disorders.
- Mechanism of Action : Triol modulates NMDA receptor activity, reducing neuronal injury both in vitro and in vivo. Studies have shown that triol treatment significantly decreases neuronal damage following ischemic events in animal models, such as spinal cord ischemia in rabbits and focal cerebral ischemia in rats . The compound was found to inhibit calcium influx induced by glutamate and decrease NMDA-mediated currents in cultured neurons .
- Case Studies : In one study, triol administration resulted in a marked reduction of infarct volume after middle cerebral artery occlusion (MCAO), demonstrating its potential for therapeutic use in acute ischemic stroke .
Anti-Cancer Activity
Recent investigations have highlighted the anti-cancer effects of cholestane-3β,5α,6α-triol, particularly against prostate cancer.
- In Vitro Studies : Triol has been shown to suppress the proliferation and migration of various human prostate cancer cell lines (LNCaP CDXR-3, DU-145, and PC-3). It induces G1 cell cycle arrest and apoptosis in these cells at specific concentrations (10–40 µM) .
- In Vivo Studies : Oral administration of triol at a dose of 20 mg/kg daily for three weeks significantly inhibited the growth of PC-3 xenografts in nude mice. The treatment led to reduced expression levels of key proteins involved in cell proliferation and survival pathways, such as Akt1 and c-Myc .
- Potential Therapeutic Agent : Given its ability to affect multiple signaling pathways associated with cancer progression, triol is being explored as a promising candidate for advanced metastatic prostate cancer therapy .
Biomarker for Niemann-Pick Disease
Cholestane-3β,5α,6α-triol has also emerged as a potential biomarker for Niemann-Pick type C (NPC) disease.
- Diagnostic Utility : Elevated levels of triol in plasma have been correlated with NPC patients. Research indicates that measuring plasma concentrations of triol can help differentiate NPC from other conditions that alter oxysterol levels .
- Sensitivity and Specificity : Studies are ongoing to determine the sensitivity and specificity of cholestane-3β,5α,6α-triol compared to other biomarkers like 7-ketocholesterol for NPC diagnosis .
Summary Table of Applications
Mechanism of Action
The mechanism of action of cholestane-3beta,5alpha,6alpha-triol involves the induction of endoplasmic reticulum stress and the enhancement of autophagy flux. This process is mediated by reactive oxygen species, which lead to oxidative damage and subsequent cell death . The compound targets various molecular pathways, including those involved in apoptosis and autophagy .
Comparison with Similar Compounds
Oxysterols share structural similarities with cholesterol but exhibit distinct biological activities. Below, Triol is compared with 7-ketocholesterol (7-KC), 24S-hydroxycholesterol (24S-HC), and cholesterol-5,6-epoxides.
Table 1: Structural and Functional Comparison
Table 2: Mechanisms of Action
Key Differentiators :
Pathway Specificity: Triol activates NADPH oxidase and Ca²⁺ signaling to drive apoptosis in VSMCs and BMSCs . 7-KC relies on NOS activation and mitochondrial ROS for eryptosis .
Disease Associations: Triol is a biomarker for Niemann-Pick type C (NPC) disease, distinguishing it from 24S-HC, which is linked to Alzheimer’s .
Metabolic Fate :
- Triol is metabolized into cholestane-3beta,5alpha-diol-6-one and fatty acid esters in vivo, whereas cholesterol-5,6-epoxides serve as precursors to Triol .
Research Findings and Clinical Implications
- Diagnostic Utility: Elevated plasma Triol levels are diagnostic markers for NPC disease and lysosomal storage disorders .
- Mitochondrial Toxicity : Triol disrupts liver mitochondrial respiration by enhancing ROS production, a mechanism shared with 7-KC but absent in 24S-HC .
Biological Activity
Cholestane-3beta,5alpha,6alpha-triol is a highly oxygenated steroid, classified as an oxysterol derived from cholesterol metabolism in mammals. This compound is notable for its unique stereochemistry and biological activities, which have garnered attention in various scientific fields, particularly in cancer research and lipid metabolism.
Chemical Structure and Properties
This compound has the chemical formula C27H46O3 and is characterized by three hydroxyl groups located at positions 3β, 5α, and 6α. Its structural uniqueness among oxysterols contributes to its distinct biological effects. The compound can be synthesized through the hydration of cholesterol-5,6-epoxides using cholesterol-5,6-epoxide hydrolase as a catalyst.
This compound exhibits several biological activities that are primarily linked to its ability to induce cell death in tumor cells. Research indicates that it activates pathways involving endoplasmic reticulum (ER) stress and autophagy. These mechanisms are crucial for understanding how this compound can be utilized in cancer therapies.
Anticancer Properties
This compound has demonstrated significant anticancer activity across various studies:
- In vitro Studies : The compound has been shown to inhibit the proliferation of several cancer cell lines. For instance, studies have reported that it can suppress the growth of prostate cancer cells by inducing apoptosis and inhibiting migration and invasion .
- In vivo Studies : Animal models have further confirmed its anticancer properties. In tests involving mouse models with solid tumors (e.g., S180 tumor model), this compound exhibited a notable reduction in tumor size and improved survival rates .
Hypocholesterolemic Effects
Apart from its anticancer effects, this compound has also been studied for its hypocholesterolemic properties. It has been shown to lower cholesterol levels in animal models fed atherogenic diets. This effect is attributed to its influence on lipid metabolism and cholesterol absorption .
Comparative Biological Activity
The biological activity of this compound can be compared with its structural analogs such as cholestane-3beta,5alpha,6beta-triol. While both compounds share similar core structures, their biological effects differ significantly due to variations in stereochemistry:
Compound | Anticancer Activity | Hypocholesterolemic Effect |
---|---|---|
This compound | High | Significant |
Cholestane-3beta,5alpha,6beta-triol | Moderate | Moderate |
Case Study 1: Anticancer Activity in Prostate Cancer
A study conducted on human prostate cancer cell lines demonstrated that this compound effectively reduced cell viability by inducing apoptosis. The mechanism involved the activation of ER stress pathways leading to cell cycle arrest .
Case Study 2: Lipid Metabolism in Animal Models
In a controlled study with rabbits and rats on high-cholesterol diets, the administration of this compound resulted in a marked decrease in serum cholesterol levels. This study highlighted the potential of this compound as a therapeutic agent for managing hypercholesterolemia .
Future Directions
Given the promising results from existing studies, future research should focus on:
- Therapeutic Applications : Exploring the potential use of this compound in clinical settings for cancer treatment and cholesterol management.
- Mechanistic Studies : Further elucidating the molecular pathways through which this compound exerts its biological effects.
- Formulation Development : Investigating water-soluble derivatives to enhance bioavailability and therapeutic efficacy .
Q & A
Q. Basic: What analytical methods are recommended for detecting and quantifying cholestane-3β,5α,6β-triol in biological samples?
Methodological Answer:
Cholestane-3β,5α,6β-triol (CT) is typically quantified using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) . This method involves derivatizing CT into mono-dimethylglycine derivatives to enhance ionization efficiency. Key steps include:
- Sample preparation: Lipid extraction using organic solvents (e.g., chloroform/methanol).
- Derivatization: Reaction with dimethylglycine to improve chromatographic separation.
- Calibration: Use of stable isotope-labeled internal standards (e.g., deuterated CT) for accuracy.
This approach achieves sensitivity in the ng/mL range and is critical for biomarker studies in diseases like Niemann-Pick type C (NPC) .
Q. Basic: What are the primary metabolic pathways involving cholestane-3β,5α,6β-triol?
Methodological Answer:
CT is a non-enzymatic oxidation product of 7-dehydrocholesterol , formed via cholesterol epoxidation. Key steps include:
Epoxidation : Conversion of cholesterol to 5α,6α-epoxycholestan-3β-ol by reactive oxygen species (ROS) or enzymatic activity.
Hydrolysis : Epoxide hydrolase-mediated hydrolysis of the epoxide intermediate to yield CT.
This pathway is observed in hepatic microsomes and adrenal cortex tissues, as demonstrated in bovine models .
Q. Advanced: How does cholestane-3β,5α,6β-triol suppress prostate cancer cell proliferation, and what experimental designs validate this?
Methodological Answer:
CT inhibits prostate cancer (PCa) growth via ROS-mediated MAPK pathway modulation . Key experimental approaches include:
- Proliferation assays : MTT or CCK-8 assays to measure dose-dependent inhibition in PC3 or LNCaP cells (IC₅₀ ~10–20 µM) .
- Migration/Invasion assays : Wound healing and transwell assays showing reduced motility upon CT treatment.
- Mechanistic studies : Western blotting to confirm downregulation of p-ERK and p-JNK , coupled with ROS scavenger (e.g., NAC) rescue experiments to validate ROS dependency .
Q. Advanced: How can researchers resolve contradictions in CT’s cytotoxic effects across different cell models?
Methodological Answer:
Discrepancies in CT’s toxicity (e.g., cell-specific apoptosis vs. survival) arise from:
- Cell type variability : Renal cells (LLC-PK1) show phospholipid synthesis stimulation , while PCa cells undergo ROS-driven apoptosis .
- Antioxidant modulation : Co-treatment with α-tocopherol or butylated hydroxytoluene (BHT) mitigates CT toxicity in kidney cells, suggesting redox balance influences outcomes .
Recommendation : Include ROS scavengers in experimental designs and compare multiple cell lines to contextualize findings.
Q. Advanced: What limitations exist in using CT as a biomarker for lysosomal storage disorders?
Methodological Answer:
While CT is elevated in NPC, cerebrotendinous xanthomatosis (CTX), and lysosomal acid lipase deficiency, it lacks specificity. Key considerations include:
- Differential diagnosis : Combine CT with 7-ketocholesterol and genetic testing to distinguish NPC from CTX .
- False positives : Hepatic diseases or peroxisomal disorders may elevate CT, necessitating clinical correlation .
Q. Advanced: How does CT regulate osteoblastic differentiation and bone marrow stromal cell apoptosis?
Methodological Answer:
CT inhibits osteoblast differentiation via JNK/ERK pathway activation :
- Differentiation assays : Alkaline phosphatase (ALP) and alizarin red staining show reduced mineralization in rat bone marrow stromal cells (BMSCs) treated with CT (10 µM) .
- Apoptosis assays : Flow cytometry (Annexin V/PI) confirms caspase-3 activation and mitochondrial membrane potential loss, reversed by JNK inhibitors .
Q. Advanced: What methodologies elucidate CT’s role in mitochondrial dysfunction?
Methodological Answer:
CT induces mitochondrial damage via ROS overproduction :
- Isolated mitochondria assays : Measure oxygen consumption (Clark electrode) and ATP synthesis inhibition in mouse liver mitochondria treated with CT (IC₅₀ ~50 µM) .
- ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify ROS levels, while antioxidants (e.g., glutathione) restore mitochondrial function .
Properties
IUPAC Name |
(3S,5R,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMFNKXZULYSOQ-ZEQHCUNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.